molecular formula C26H31N3O2 B14948464 3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B14948464
M. Wt: 417.5 g/mol
InChI Key: RSQFKATVUBBSOY-UHFFFAOYSA-N
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Description

3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . The reaction is carried out in the presence of potassium hydroxide, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl and diethyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

3-benzyl-5,5-diethyl-2-(3-hydroxypropylamino)-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C26H31N3O2/c1-3-26(4-2)17-20-13-8-9-14-21(20)23-22(26)24(31)29(18-19-11-6-5-7-12-19)25(28-23)27-15-10-16-30/h5-9,11-14,30H,3-4,10,15-18H2,1-2H3,(H,27,28)

InChI Key

RSQFKATVUBBSOY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCCO)CC4=CC=CC=C4)CC

Origin of Product

United States

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